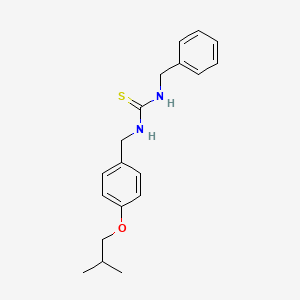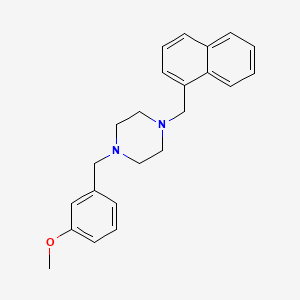
N-benzyl-N'-(4-isobutoxybenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N'-(4-isobutoxybenzyl)thiourea, also known as BIT, is a chemical compound that has been widely used in various scientific research applications. BIT is a thiourea derivative that has shown promising results in the field of biomedical research due to its unique properties.
作用機序
The mechanism of action of N-benzyl-N'-(4-isobutoxybenzyl)thiourea is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of various enzymes. This compound has been shown to inhibit the activity of chitin synthase, which is essential for the growth of fungi and insects. This compound has also been shown to inhibit the activity of urease, an enzyme that is essential for the survival of Helicobacter pylori, a bacterium that causes stomach ulcers.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. This compound has also been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
N-benzyl-N'-(4-isobutoxybenzyl)thiourea has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf life. This compound is also relatively inexpensive compared to other compounds used in biomedical research. However, this compound has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. This compound also has a strong odor, which can be unpleasant to work with.
将来の方向性
There are several future directions for the research on N-benzyl-N'-(4-isobutoxybenzyl)thiourea. One potential application of this compound is in the development of new antifungal and antibacterial agents. This compound has also been studied for its potential use in photodynamic therapy for cancer treatment. Additionally, this compound has been shown to have a protective effect on the liver and kidneys, which could have implications for the treatment of liver and kidney diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
Conclusion:
In conclusion, this compound is a thiourea derivative that has shown promising results in various scientific research applications. This compound has been shown to possess antifungal, antibacterial, and antiviral activities, and has potential applications in the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in biomedical research.
合成法
N-benzyl-N'-(4-isobutoxybenzyl)thiourea can be synthesized by reacting benzyl isocyanate with 4-isobutoxybenzylamine in the presence of thiourea. The reaction takes place under mild conditions and yields this compound as a white crystalline solid. The purity of the synthesized this compound can be determined by using various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
N-benzyl-N'-(4-isobutoxybenzyl)thiourea has been extensively used in biomedical research due to its unique properties. It has been shown to possess antifungal, antibacterial, and antiviral activities. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been used as a corrosion inhibitor in various industrial applications.
特性
IUPAC Name |
1-benzyl-3-[[4-(2-methylpropoxy)phenyl]methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-15(2)14-22-18-10-8-17(9-11-18)13-21-19(23)20-12-16-6-4-3-5-7-16/h3-11,15H,12-14H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMZBBCHNFWWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-chlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5145868.png)
![cyclohexyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5145870.png)



![methyl 4-[(2-ethyl-1-piperidinyl)methyl]benzoate](/img/structure/B5145906.png)
![1-(4-{[4-(2-pyrimidinyl)-1-piperazinyl]sulfonyl}phenyl)-2-piperidinone](/img/structure/B5145913.png)
![3-(3,4-difluorophenyl)-5-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5145921.png)
![10-acetyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5145927.png)
![2,4-dichloro-N-methyl-5-[(2-oxo-1-pyrrolidinyl)sulfonyl]benzamide](/img/structure/B5145935.png)
![ethyl (5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5145949.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5145956.png)
![N~1~-(4-bromophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5145959.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145963.png)